molecular formula C20H19ClN2O3 B2821076 Ethyl 7-chloro-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate CAS No. 1189464-47-8

Ethyl 7-chloro-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No. B2821076
CAS RN: 1189464-47-8
M. Wt: 370.83
InChI Key: PCORBIMPJKCOCX-UHFFFAOYSA-N
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Description

This compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It has a benzene ring fused to a pyridine ring. An amino group is attached to the quinoline structure, which could potentially give this compound the ability to act as a base and form salts. The ethyl carboxylate group might make this compound an ester .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline core, with various substituents attached to it. The presence of an amino group and an ethyl carboxylate group would be notable features .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the amino and ethyl carboxylate groups. For example, the amino group could engage in acid-base reactions, while the ester group could undergo hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the quinoline core would likely make this compound aromatic and relatively stable. The amino and ethyl carboxylate groups could potentially allow for the formation of hydrogen bonds .

Scientific Research Applications

Antibacterial Applications

Quinoline-3-carboxylates, including compounds structurally related to Ethyl 7-chloro-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate, have been studied for their potential antibacterial properties. For instance, ethyl-2-chloroquinoline-3-carboxylates have shown moderate in vitro antibacterial activity against Bacillus subtilis and Vibrio cholera, indicating their potential as antibacterial agents V. Krishnakumar et al., 2012.

Synthesis of Antimicrobial Agents

New quinazolines synthesized from related compounds have been evaluated for their antimicrobial properties, demonstrating significant activity against various bacterial and fungal strains. This highlights the utility of quinoline derivatives in developing new antimicrobial agents N. Desai et al., 2007.

Potential in Cancer Research

Studies have explored the synthesis of quinoline derivatives for their cytotoxic activities against cancer cell lines. For example, the synthesis of novel ethyl (substituted)phenyl-4-oxothiazolidin-3-yl)-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylates has been undertaken with a focus on evaluating their potential as anticancer agents, although specific activities against cell lines vary V. Facchinetti et al., 2015.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many quinoline derivatives are used as antimalarial drugs, and their mechanism of action involves inhibiting the heme detoxification process in the malaria parasite .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity and the nature of its breakdown products. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions for this compound could involve exploring its potential uses in medicine or industry, studying its reactivity with various reagents, or investigating its environmental impact .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 7-chloro-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate involves the condensation of 7-chloro-4-amino-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with 2-methylbenzylamine, followed by esterification with ethyl chloroformate.", "Starting Materials": [ "7-chloro-4-amino-2-oxo-1,2-dihydroquinoline-3-carboxylic acid", "2-methylbenzylamine", "ethyl chloroformate" ], "Reaction": [ "Step 1: Condensation of 7-chloro-4-amino-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with 2-methylbenzylamine in the presence of a coupling agent such as EDC or DCC to form 7-chloro-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid.", "Step 2: Esterification of the carboxylic acid group in 7-chloro-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine to form Ethyl 7-chloro-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate." ] }

CAS RN

1189464-47-8

Molecular Formula

C20H19ClN2O3

Molecular Weight

370.83

IUPAC Name

ethyl 7-chloro-4-[(2-methylphenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C20H19ClN2O3/c1-3-26-20(25)17-18(22-11-13-7-5-4-6-12(13)2)15-9-8-14(21)10-16(15)23-19(17)24/h4-10H,3,11H2,1-2H3,(H2,22,23,24)

InChI Key

PCORBIMPJKCOCX-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=C(C=C(C=C2)Cl)NC1=O)NCC3=CC=CC=C3C

solubility

not available

Origin of Product

United States

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